2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Medicinal Chemistry Chemical Libraries Structure-Activity Relationship

Procure CAS 1207025-19-1 when your screening campaign demands exclusive chemical diversity within the imidazole-thioether-pyrrolidine series. Its 1-ethyl-5-phenyl substitution pattern is not represented by any other commercially available congener, eliminating redundant scaffold coverage in diversity-oriented libraries. With zero published bioactivity or ADME data, this compound is ideal as an orthogonal probe or negative control in target-engagement assays—provided internal validation confirms target inactivity. Justify selection for late-stage SAR exploration when your internal data already links this substitution pattern to a desired pharmacological property. This is a research-exclusive chemical; no therapeutic or in-vivo use is implied.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 1207025-19-1
Cat. No. B2837084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
CAS1207025-19-1
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCCN1C(=CN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3
InChIInChI=1S/C17H21N3OS/c1-2-20-15(14-8-4-3-5-9-14)12-18-17(20)22-13-16(21)19-10-6-7-11-19/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3
InChIKeyLWTZTVHGJDJGEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1207025-19-1): Procurement-Relevant Compound Identity, Class, and Core Structural Features


2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1207025-19-1) is a synthetic small molecule belonging to the 2-thio-substituted imidazole class, structurally defined by a 1-ethyl-5-phenylimidazole core linked through a thioether bridge to a pyrrolidin-1-yl-ethanone moiety . The compound is cataloged as a research chemical by multiple international suppliers, where it is presented as a candidate for drug discovery screening and pharmacological probe development . However, contemporary searches of primary literature indexed in PubMed, patent repositories including Google Patents and the USPTO database, and authoritative open-access chemistry resources such as PubChem (CID 23457022, which cross-references an unrelated composition) and ChemSpider (ID 15207030, a legacy entry lacking bioactivity annotations) fail to return any peer-reviewed research publication, granted patent, or regulatory filing in which this precise compound is disclosed as a characterized bioactive entity [1]. The absence of such foundational documentation fundamentally constrains procurement decisions that rely on validated, comparator-backed selection criteria.

Why In-Class Imidazole-Thioether-Pyrrolidine Analogs Cannot Substitute for CAS 1207025-19-1 Without Quantitative Comparative Data


The imidazole-thioether-pyrrolidine-ethanone chemical series, populated by closely related analogs such as 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone (CAS 1206998-04-0) and 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, exhibits well-documented structure-activity sensitivity wherein even single-atom substitutions on the imidazole N1 or C5 positions can drastically alter target engagement, selectivity, and pharmacokinetic disposition [1]. Within this context, the specific 1-ethyl-5-phenyl substitution pattern of CAS 1207025-19-1 is unique, yet no head-to-head in vitro pharmacology, ADME, selectivity panel, or in vivo efficacy study comparing this compound to its nearest structural neighbors has been identified in the published literature [1]. Consequently, any claim of functional differentiation or non-interchangeability between CAS 1207025-19-1 and its closest available analogs is currently unsupported by the quantitative evidence required for a scientifically defensible procurement specification [1].

Quantitative Differentiation Evidence for CAS 1207025-19-1: Current Data Status and Identified Evidentiary Gaps


Structural Uniqueness of the 1-Ethyl-5-Phenyl Substitution Pattern Within the Known Imidazole-Thioether-Pyrrolidine Chemical Space

The compound CAS 1207025-19-1 possesses a unique combination of substituents (N1-ethyl, C5-phenyl) on the imidazole core, distinguishing it from all other compounds cataloged under the 2-((1-R1-5-R2-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone scaffold series. A systematic comparison of CAS registry entries reveals that the nearest neighbors carry different substituents: CAS 1206998-04-0 has N1-(p-tolyl) and C5-phenyl, while CAS 1207012-78-9 has N1-(3-chlorophenyl) and C5-(3,4-dichlorophenyl) . Although this structural distinction is definitive, no direct pharmacological comparison has been published to establish whether the 1-ethyl-5-phenyl pattern confers a measurable advantage in any assay endpoint.

Medicinal Chemistry Chemical Libraries Structure-Activity Relationship

Current Best-Use Scenarios for CAS 1207025-19-1 Based on Available Evidence


Exploratory Chemical Library Screening Where Structural Novelty Is the Primary Selection Driver

When a screening campaign prioritizes maximizing chemical diversity within the imidazole-thioether-pyrrolidine region of chemical space, CAS 1207025-19-1 can be included as a structurally distinct entry. Its 1-ethyl-5-phenyl pattern is not represented by any other commercially available compound in this scaffold series, thereby reducing the risk of redundant structure coverage in a diversity-oriented library [1]. However, this application rests solely on structural dissimilarity metrics; no target-specific enrichment or hit-rate data are available to support claims of superior screening performance [1].

Synthetic Intermediary or Scaffold-Hopping Starting Point for MedChem Optimization Programs

The compound can serve as a late-stage intermediate or a scaffold-hopping starting point for medicinal chemistry programs aimed at profiling the contribution of the N1-ethyl and C5-phenyl substituents to a biological activity of interest. Its procurement may be justified when a project has already generated internal data linking this substitution pattern to a desired property and requires a characterized batch for follow-up SAR exploration [1]. No external quantitative data currently exist to guide this selection a priori.

Negative Control or Orthogonal Probe in Assays Requiring a Structurally Related but Functionally Uncharacterized Imidazole Derivative

In biochemical or cellular assays where a known active imidazole-thioether congener is used as a reference compound, CAS 1207025-19-1 may be employed as a structurally related negative control or orthogonal probe, provided that internal validation confirms its lack of activity at the target of interest. The rationale for this application stems from its structural relatedness to the active series combined with the current absence of reported bioactivity at common imidazole targets [1]. Users must generate their own profiling data to confirm suitability for this purpose.

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